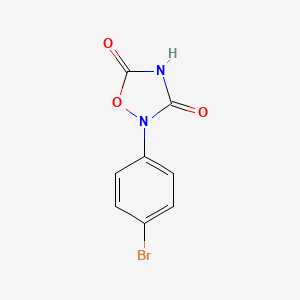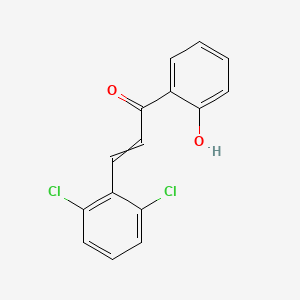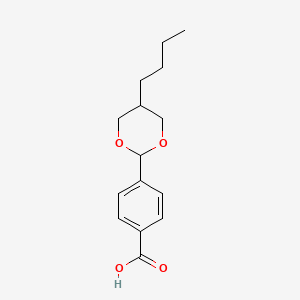
2-Bromophenyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenyl prop-2-enoate is an organic compound with the molecular formula C9H7BrO2 It is a derivative of phenyl prop-2-enoate, where a bromine atom is substituted at the second position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromophenyl prop-2-enoate typically involves the esterification of 2-bromophenol with acrylic acid or its derivatives. One common method is the reaction of 2-bromophenol with acryloyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromophenyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions with electrophiles, such as halogens or hydrogen halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Addition: Halogens (e.g., Br2) or hydrogen halides (e.g., HBr) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of azides or thiocyanates.
Addition: Formation of dibromo or bromo-hydroxy derivatives.
Oxidation: Formation of 2-bromophenyl acetic acid.
Reduction: Formation of 2-bromophenyl ethanol.
Applications De Recherche Scientifique
2-Bromophenyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromophenyl prop-2-enoate involves its interaction with molecular targets through its reactive functional groups. The bromine atom and the double bond in the prop-2-enoate moiety allow the compound to participate in various chemical reactions, which can modulate biological pathways. For example, it can inhibit enzymes by forming covalent bonds with active site residues or act as a ligand for receptors, altering their activity.
Comparaison Avec Des Composés Similaires
2-Chlorophenyl prop-2-enoate: Similar structure but with a chlorine atom instead of bromine.
2-Fluorophenyl prop-2-enoate: Contains a fluorine atom, leading to different reactivity and properties.
2-Iodophenyl prop-2-enoate: Iodine substitution results in higher molecular weight and different chemical behavior.
Uniqueness: 2-Bromophenyl prop-2-enoate is unique due to the specific reactivity of the bromine atom, which can participate in a wider range of substitution reactions compared to chlorine or fluorine. Additionally, the bromine atom’s size and electron-withdrawing properties influence the compound’s overall reactivity and interaction with biological targets.
Propriétés
Numéro CAS |
139601-97-1 |
|---|---|
Formule moléculaire |
C9H7BrO2 |
Poids moléculaire |
227.05 g/mol |
Nom IUPAC |
(2-bromophenyl) prop-2-enoate |
InChI |
InChI=1S/C9H7BrO2/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2-6H,1H2 |
Clé InChI |
VNYTWDAWZSFABS-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OC1=CC=CC=C1Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


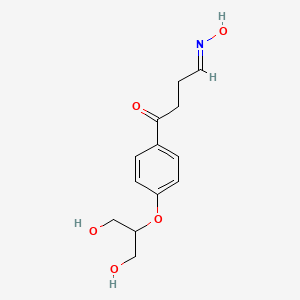
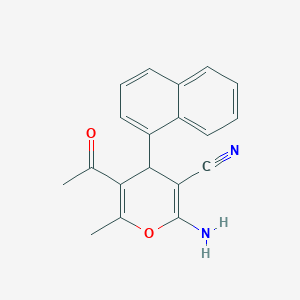
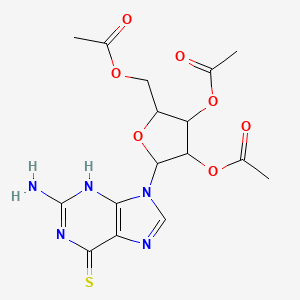

![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![(Z)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B14147139.png)
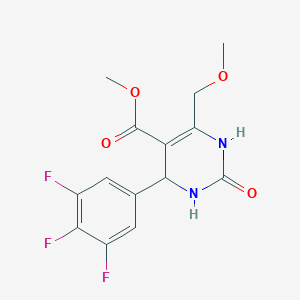
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
![3-(1,3-Benzodioxol-5-yl)-6-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14147170.png)
